N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole core, a 1,2,4-triazole ring, and an adamantane moiety. Key structural features include:
- 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for metabolic stability and bioactivity .
- 1,2,4-Triazole: Imparts hydrogen-bonding capacity and enhances pharmacokinetic properties .
- Adamantane: A rigid, lipophilic bicyclic hydrocarbon that improves membrane permeability and target binding .
- Benzyl and carbamoylmethyl sulfanyl substituents: These groups may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors .
The compound’s synthesis likely involves multi-step alkylation and cyclization reactions, analogous to methods used for adamantane-triazole derivatives (e.g., cyclization of hydrazinecarbothioamides in alkaline media) .
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O2S2/c1-16-29-31-24(37-16)28-22(34)15-36-25-32-30-21(33(25)14-17-5-3-2-4-6-17)13-27-23(35)26-10-18-7-19(11-26)9-20(8-18)12-26/h2-6,18-20H,7-15H2,1H3,(H,27,35)(H,28,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVQQIHPUCRJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Synthesis of the Triazole Ring: The triazole ring is formed through a click reaction between azides and alkynes.
Coupling Reactions: The thiadiazole and triazole intermediates are coupled using suitable linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole derivatives. The unique structure of N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide suggests it may exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comparative study involving similar thiadiazole derivatives reported IC50 values indicating significant anticancer activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.28 |
| Compound B | A549 (Lung Cancer) | 0.52 |
| N-{[4-benzyl...} | SK-MEL-2 (Melanoma) | TBD |
These findings suggest that modifications to the thiadiazole and triazole structures can enhance anticancer properties.
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
A screening of various thiadiazole derivatives demonstrated varying degrees of antimicrobial efficacy:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 12 µg/mL |
| Compound D | Escherichia coli | 15 µg/mL |
| N-{[4-benzyl...} | Candida albicans | TBD |
Such results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Mechanistic Insights
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of N-{[4-benzyl...}. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
Mechanism Hypothesis:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression.
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation: Increased oxidative stress contributing to cytotoxicity.
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Adamantane-Containing Triazole Derivatives
Example : 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (R = methyl or phenyl) .
- Structural Similarities : Both compounds feature adamantane linked to a triazole ring.
- Activity: Adamantane-triazole-thiones demonstrate antihypoxic activity in rat models, with alkylthio derivatives (e.g., 3-bromopentylthio) showing enhanced efficacy compared to Mexidol (100 mg/kg dose) .
Thiadiazole-Sulphonamide Derivatives
Example: 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-benzoyl)]sulphonamides (e.g., compounds 9a–j) .
- Structural Similarities : Both classes incorporate 1,3,4-thiadiazole with sulphonamide/carbamoyl groups.
- Key Differences : The target compound replaces the benzoyl group with an adamantane-carboxamide, likely increasing lipophilicity and blood-brain barrier penetration.
- Activity : Thiadiazole-sulphonamides derived from acetazolamide show cytotoxic activity (IC₅₀ = 12–45 μM in MTT assays) and free radical scavenging. The adamantane group in the target compound may enhance tumor cell selectivity via improved target binding .
Thiadiazole-Triazole Hybrids
Example : N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide .
- Structural Similarities : Both compounds merge thiadiazole and triazole rings.
- Activity : Ethylsulfanyl analogs are prioritized for antimicrobial screening , but adamantane’s inclusion may redirect activity toward anticancer or neuroprotective pathways .
Data Table: Key Analogs and Properties
Biological Activity
The compound N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide represents a novel synthetic entity that integrates multiple pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Thiadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Triazole ring : Often associated with antifungal and anticancer activities.
- Adamantane core : Provides stability and enhances bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- A series of compounds containing 1,3,4-thiadiazole exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated notable antibacterial effects with inhibition rates exceeding those of commercial bactericides .
Antitumor Activity
The antitumor potential of thiadiazole derivatives has been extensively studied:
- Compounds synthesized from 1,3,4-thiadiazole exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values lower than standard chemotherapeutic agents like cisplatin .
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-benzyl derivatives | MDA-MB-231 | 3.3 | |
| Thiadiazole derivatives | HEK293T | 34.71 - 52.63 |
Other Biological Activities
Beyond antimicrobial and antitumor activities, the compound's potential extends to:
- Anticonvulsant : Some derivatives have shown promise in reducing seizure activity in animal models .
- Anti-inflammatory : The presence of the thiadiazole ring has been linked to anti-inflammatory effects in various studies .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Rhizoctonia solani, revealing promising results that support their use in agricultural applications .
- Cytotoxicity Testing : Research involving the synthesis of new thiadiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, with detailed structure-activity relationship (SAR) analyses revealing key insights into their mechanisms .
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
- Adamantane coupling : Nucleophilic substitution or coupling reactions (e.g., using EDC/HATU catalysts) to attach the adamantane-carboxamide moiety .
- Sulfanyl group introduction : Thiol-ene "click" chemistry or displacement reactions with alkyl/aryl thiols .
- Optimization : Control reaction temperature (e.g., 60–80°C for triazole formation), solvent choice (DMF or DMSO for polar intermediates), and catalysts (e.g., Pd for cross-couplings). Continuous flow reactors improve efficiency in scaling up .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., adamantane protons at δ 1.6–2.1 ppm; triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ≈ 500–550 for similar derivatives) .
- X-ray crystallography : Resolves spatial arrangements of the triazole-thiadiazole-adamantane core .
- HPLC : Monitors reaction progress and purity (>95% for biological assays) .
Q. What are the recommended protocols for evaluating the compound’s solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. For thermal stability, use TGA/DSC to identify decomposition temperatures (>200°C typical for adamantane derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (MTT vs. ATP-based viability assays).
- Control variables : Match serum concentrations (e.g., 10% FBS), incubation times (48–72 hr), and solvent controls (DMSO <0.1%).
- Mechanistic validation : Compare apoptosis markers (caspase-3 activation) or cell-cycle arrest (flow cytometry) to confirm consistency with reported mechanisms .
Q. What strategies are effective for identifying the compound’s biological targets and mechanisms of action?
- Methodological Answer :
- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., EGFR, VEGFR).
- Molecular docking : Integrate AutoDock or Schrödinger suites to predict interactions with enzymes (e.g., CYP450 isoforms) or receptors .
Q. How can computational methods be integrated with experimental data to elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR modeling : Use Gaussian or COSMO-RS for electronic/steric descriptor calculations (e.g., logP, polar surface area).
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., methyl vs. trifluoromethyl groups).
- Validate in vitro : Synthesize derivatives with varied substituents (e.g., benzyl vs. cyclohexyl) and test cytotoxicity against panels of cancer cell lines .
Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (pepsin) for 2 hr to mimic oral administration.
- Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS.
- Metabolic stability : Use liver microsomes (human/rat) to measure CYP-mediated degradation .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in solubility data between organic solvents and aqueous buffers?
- Methodological Answer :
- Co-solvent approaches : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Solubility parameters : Calculate Hansen solubility parameters (HSPs) to identify optimal solvent blends .
- Surface plasmon resonance (SPR) : Confirm binding affinity in buffer conditions despite low solubility .
Q. What statistical approaches are suitable for analyzing dose-response data from heterogeneous assays?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ values.
- ANOVA with post-hoc tests : Compare means across multiple groups (e.g., Tukey’s HSD for cell-line variability).
- Machine learning : Apply random forests or neural networks to identify assay-specific confounding factors .
Toxicology and Safety
Q. What methodologies are recommended for preliminary in vitro toxicology profiling?
- Methodological Answer :
- Ames test : Assess mutagenicity in Salmonella strains (TA98/TA100).
- hERG inhibition : Use patch-clamp assays to evaluate cardiac toxicity risks.
- Daphnia magna assays : Screen acute toxicity (48-hr LC₅₀) as a cost-effective ecotoxicology model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
